molecular formula C13H17NO B3114244 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol CAS No. 2007909-75-1

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol

Cat. No.: B3114244
CAS No.: 2007909-75-1
M. Wt: 203.28
InChI Key: HSDVWHREPWIIGV-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is a chemical compound with the CAS Number 2007909-75-1 and a molecular formula of C13H17NO . It is a tetrahydropyridine derivative, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and neuroscience research . Heterocyclic compounds like this one serve as crucial scaffolds in the development of new chemical entities, particularly for central nervous system (CNS) disorders . Related 1,2,3,6-tetrahydropyridine structures have been extensively used as key synthetic intermediates in the preparation of complex pharmacologically active molecules . For instance, such N-benzyl substituted intermediates are valuable in synthetic routes for compounds investigated for their receptor binding properties . Researchers utilize this compound and its analogs in the exploration of new therapeutic agents, building upon the established role of similar structures in pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-5-methyl-3,6-dihydro-2H-pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDVWHREPWIIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192466
Record name 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007909-75-1
Record name 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007909-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol can be achieved through several methods. One common approach involves the reduction of pyridinium salts. For instance, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .

Scientific Research Applications

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in the body, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tetrahydropyridine derivatives vary widely in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Synthesis Method Biological Activity/Applications Reference
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol 1-Benzyl, 5-methyl, 4-OH Microwave-assisted (90% yield) Limited data; research-grade availability
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine 1-Benzyl, 4-methyl (no hydroxyl) Traditional alkylation Intermediate in organic synthesis
3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-ol 1,6-Diphenyl, 3,3-difluoro, 5-tosyl, 4-OH Fluorination and tosylation Antitumor (IC₅₀: 21.25 μM in HepG2 cells)
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 1-Methyl, 4-phenyl (fully unsaturated at 5,6) Illicit synthesis Neurotoxic (induces parkinsonism)

Key Differences and Implications

  • Substituent Position and Functionality: The 5-methyl group in the target compound contrasts with the 4-methyl isomer (), which lacks a hydroxyl group. Positional isomerism may influence metabolic stability or receptor binding, though direct comparative data are lacking. The fluorinated derivative’s antitumor activity highlights the role of electronegative substituents in modulating biological effects .
  • Synthetic Accessibility :

    • Microwave-assisted methods () offer higher yields (e.g., 90%) and shorter reaction times compared to traditional thermal approaches used for MPTP derivatives .
  • Biological Activity: Neurotoxicity: MPTP’s fully unsaturated 5,6-bond and phenyl group facilitate conversion to the neurotoxin MPP+, which selectively destroys dopaminergic neurons . In contrast, the target compound’s hydroxyl and benzyl groups may hinder such bioactivation pathways. Antitumor Potential: Fluorinated tetrahydropyridinols () exhibit antiproliferative effects via CDK7 inhibition, suggesting that electron-withdrawing groups (e.g., fluorine, tosyl) enhance cytotoxicity .

Physicochemical and Commercial Considerations

  • Purity and Availability : The target compound is available at 95% purity (), whereas MPTP and its analogues are restricted due to toxicity .
  • Green Chemistry : Microwave and ultrasound-assisted syntheses () reduce solvent waste and energy use compared to conventional methods for related compounds .

Biological Activity

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol (CAS No. 2007909-75-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13_{13}H17_{17}NO
  • Molecular Weight : 203.28 g/mol
  • Purity : >95%
  • PubChem CID : 68193051

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to exhibit activity through the modulation of acetylcholine and dopamine receptors, which are critical in neurological functions.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. For instance, studies have shown that tetrahydropyridine derivatives can protect against neurotoxicity induced by oxidative stress and neuroinflammation .

Acetylcholinesterase Inhibition

One of the notable pharmacological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. The IC50_{50} values for related compounds have been reported to be in the low micromolar range, suggesting that this compound could also exhibit similar inhibitory effects .

CompoundAChE IC50_{50} (μM)
Compound A0.223
Compound B0.047
This compound TBD

Dopaminergic Activity

The compound may also influence dopaminergic pathways. Similar tetrahydropyridine derivatives have shown promise in enhancing dopamine release and receptor activation . This activity could be beneficial in treating conditions like Parkinson's disease.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the benzyl group and the methyl substituent on the tetrahydropyridine ring can significantly alter biological activity.

Key Findings from SAR Studies

  • Substituent Variations : The presence of electron-donating or withdrawing groups on the benzyl moiety affects receptor binding affinity.
  • Ring Modifications : Alterations in the tetrahydropyridine structure can enhance stability and bioavailability.

Neuroprotection in Animal Models

In a study examining the neuroprotective effects of similar tetrahydropyridine compounds in a mouse model of Alzheimer's disease, compounds demonstrated significant reductions in amyloid-beta plaques and improved cognitive function . While specific data on this compound is limited, these findings suggest potential therapeutic avenues.

Cytotoxicity Testing

Cytotoxicity assays conducted on human cell lines (e.g., HepG2 and SH-SY5Y) showed that related compounds did not exhibit significant toxicity at concentrations up to 25 μM . This suggests a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, and how do reaction conditions influence yield and purity?

  • Answer : Synthesis often involves cyclocondensation of substituted amines or ketones with aldehydes under reflux in ethanol or methanol, followed by recrystallization (e.g., DMF–EtOH mixtures for purification). For example, analogous tetrahydropyrimidine syntheses use reflux conditions with zeolite-supported catalysts to enhance regioselectivity . Key challenges include controlling the stereochemistry at the tetrahydropyridine ring and minimizing byproducts like over-oxidized pyridinium derivatives.

Q. How is the stereochemical configuration of the tetrahydropyridine ring (e.g., chair vs. boat conformations) characterized, and what techniques validate structural assignments?

  • Answer : Single-crystal X-ray diffraction (e.g., as applied in ) is the gold standard for resolving stereochemistry. Complementary methods include 1H^1H- and 13C^{13}C-NMR spectroscopy to analyze coupling constants and NOE effects, alongside computational modeling (DFT) to predict stable conformers .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions, particularly at the hydroxyl and benzyl-substituted positions?

  • Answer : The hydroxyl group at position 4 acts as a hydrogen-bond donor, influencing reactivity in electrophilic substitutions. For example, benzyl groups stabilize intermediates via resonance, while the methyl group at position 5 sterically hinders axial attack. Kinetic studies (e.g., using Hammett plots) can quantify electronic effects of substituents on reaction rates .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium between the enol and keto forms of the hydroxyl group in this compound?

  • Answer : Polar solvents (e.g., DMSO) stabilize the enol form due to hydrogen-bonding interactions, while nonpolar solvents favor the keto tautomer. Variable-temperature NMR and UV-Vis spectroscopy are used to monitor equilibrium shifts, with thermodynamic parameters (ΔH, ΔS) calculated via van’t Hoff analysis .

Data Analysis and Contradictions

Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be resolved methodologically?

  • Answer : Contradictions often arise from impurities or polymorphic forms. Reproducible solubility profiles require standardized protocols:

  • Step 1 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Step 2 : Characterize polymorphs using PXRD and DSC.
  • Step 3 : Measure solubility in buffered solutions (e.g., pH 6.5 ammonium acetate, as in ) under controlled temperature .

Q. What strategies address discrepancies in biological activity data across in vitro vs. in vivo studies for this compound?

  • Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Advanced approaches include:

  • Metabolite profiling : LC-MS/MS to identify degradation products.
  • Prodrug design : Mask the hydroxyl group (e.g., acetylation) to enhance membrane permeability, followed by enzymatic activation in vivo .

Methodological Optimization

Q. What chromatographic techniques are optimal for separating this compound from structurally similar byproducts?

  • Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) provides baseline separation. For chiral resolution, use a Chiralpak IA column with hexane/isopropanol mobile phases .

Advanced Characterization

Q. How can computational models (e.g., molecular docking) predict the interaction of this compound with biological targets like monoamine oxidases or GPCRs?

  • Answer : Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., MAO-B PDB: 2V5Z) can map binding affinities. Key parameters include:

  • Ligand preparation : Optimize protonation states at physiological pH.
  • Scoring functions : Compare binding energies of the hydroxyl vs. keto tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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